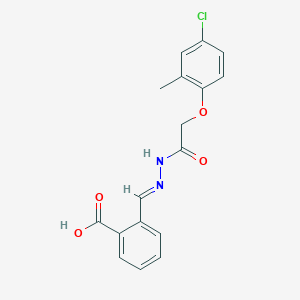![molecular formula C16H15ClN2O4 B229638 2-(4-chlorophenoxy)-N'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B229638.png)
2-(4-chlorophenoxy)-N'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenoxy)-N'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide is a chemical compound that has been synthesized for scientific research purposes. This compound has been found to have potential applications in the field of medicine and biology due to its unique properties.
Wirkmechanismus
The mechanism of action of 2-(4-chlorophenoxy)-N'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide is not fully understood. However, it has been suggested that the compound may act as a DNA intercalator, causing damage to the DNA strands and inhibiting cell growth.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-chlorophenoxy)-N'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide can induce apoptosis in cancer cells. It has also been found to inhibit the growth of cancer cells and reduce the size of tumors in animal models. However, the compound has also been found to have toxic effects on normal cells at high concentrations.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-chlorophenoxy)-N'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide in lab experiments is its ability to selectively target cancer cells. This makes it a potentially useful tool in the development of cancer treatments. However, the compound's toxic effects on normal cells limit its use in certain experiments.
Zukünftige Richtungen
Future research on 2-(4-chlorophenoxy)-N'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide could focus on its potential as a cancer treatment. Further studies could explore ways to reduce its toxic effects on normal cells and improve its efficacy against cancer cells. Additionally, the compound's mechanism of action could be further investigated to better understand its effects on biological processes.
Synthesemethoden
The synthesis of 2-(4-chlorophenoxy)-N'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide involves several steps. The first step involves the reaction of 4-chlorophenol with potassium carbonate to form 4-chlorophenoxide. This is then reacted with 2-(acetylamino)-3-methoxybenzoic acid to form the intermediate compound. The final step involves the reaction of the intermediate with hydrazine hydrate and acetic anhydride to form the desired compound.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenoxy)-N'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide has been found to have potential applications in scientific research. It has been used as a tool in the study of biological processes such as apoptosis and autophagy. It has also been used in the study of cancer cells and their response to chemotherapy.
Eigenschaften
Molekularformel |
C16H15ClN2O4 |
|---|---|
Molekulargewicht |
334.75 g/mol |
IUPAC-Name |
2-(4-chlorophenoxy)-N//'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide |
InChI |
InChI=1S/C16H15ClN2O4/c1-22-15-8-11(2-7-14(15)20)9-18-19-16(21)10-23-13-5-3-12(17)4-6-13/h2-9,18H,10H2,1H3,(H,19,21)/b11-9+ |
InChI-Schlüssel |
AVIUNJRVBAPMGK-PKNBQFBNSA-N |
Isomerische SMILES |
COC1=C/C(=C/NNC(=O)COC2=CC=C(C=C2)Cl)/C=CC1=O |
SMILES |
COC1=CC(=CNNC(=O)COC2=CC=C(C=C2)Cl)C=CC1=O |
Kanonische SMILES |
COC1=CC(=CNNC(=O)COC2=CC=C(C=C2)Cl)C=CC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic Acid](/img/structure/B229559.png)
![methyl 4-[(3-{(5E)-5-[4-(dimethylamino)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoyl)amino]benzoate](/img/structure/B229564.png)
![3-Methyl-5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B229565.png)
![3-Methyl-5-[(3-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B229566.png)
![5-[(4-Ethoxyphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B229572.png)
![5-[(4-Bromophenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B229574.png)
![3-Methyl-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B229575.png)

![5-[Methyl(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B229577.png)
![N-[(E)-(5-methyl-2-oxo-1-propan-2-ylindol-3-ylidene)amino]-3-phenylpropanamide](/img/structure/B229583.png)
![(2-methoxy-4-{(Z)-[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B229587.png)

![1-(4-Chlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B229591.png)